N-Desmethyl N-methoxy regorafenib
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Overview
Description
N-Desmethyl N-methoxy regorafenib is a metabolite of regorafenib, a small molecule inhibitor of multiple kinases. Regorafenib is used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The compound this compound retains similar pharmacological activity to regorafenib and plays a crucial role in its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl N-methoxy regorafenib involves multiple steps, starting from the parent compound regorafenib. The key steps include N-demethylation and N-methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-throughput methods, such as UPLC-MS/MS, are employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl N-methoxy regorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound include its N-oxide and other metabolites. These products retain similar pharmacological activity to the parent compound and contribute to its therapeutic effects .
Scientific Research Applications
N-Desmethyl N-methoxy regorafenib has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods. In biology and medicine, it is studied for its pharmacokinetics and pharmacodynamics in cancer treatment . In the industry, it is used in the development of new therapeutic agents and drug formulations .
Mechanism of Action
N-Desmethyl N-methoxy regorafenib exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . The main molecular targets include VEGFR, KIT, RET, and RAF kinases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Desmethyl N-methoxy regorafenib include other metabolites of regorafenib, such as M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) . These compounds share similar pharmacological activities and are involved in the therapeutic effects of regorafenib .
Uniqueness: this compound is unique due to its specific chemical structure and pharmacological activity. It plays a crucial role in the metabolism and therapeutic effects of regorafenib, making it an essential compound in cancer treatment .
Properties
CAS No. |
1187944-98-4 |
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Molecular Formula |
C21H15ClF4N4O4 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-33-30-19(31)18-10-13(6-7-27-18)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,30,31)(H2,28,29,32) |
InChI Key |
FWSOHJFHAGRULY-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F |
Origin of Product |
United States |
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